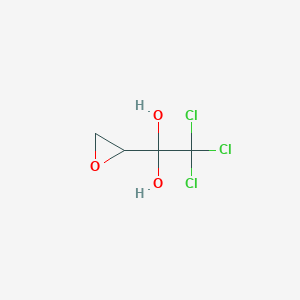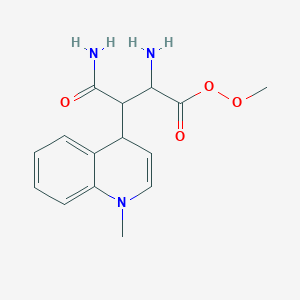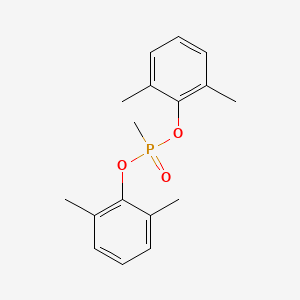
Propanedinitrile, bis(1,3-benzodithiol-2-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanedinitrile, bis(1,3-benzodithiol-2-yl)- is a chemical compound with the molecular formula C₁₇H₁₀N₂S₄ It is known for its unique structure, which includes two benzodithiol rings connected by a propanedinitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanedinitrile, bis(1,3-benzodithiol-2-yl)- typically involves the reaction of 1,3-benzodithiol-2-thione with malononitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Propanedinitrile, bis(1,3-benzodithiol-2-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The benzodithiol rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzodithiol derivatives.
Scientific Research Applications
Propanedinitrile, bis(1,3-benzodithiol-2-yl)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of Propanedinitrile, bis(1,3-benzodithiol-2-yl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The benzodithiol rings play a crucial role in these interactions, facilitating binding through π-π stacking or hydrogen bonding. The nitrile groups can also participate in coordination with metal ions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Propanedinitrile, bis(1,3-benzodithiol-2-yl)-: Unique due to its dual benzodithiol rings.
Malononitrile: Lacks the benzodithiol rings, making it less complex.
Dicyanomethane: Similar nitrile groups but different overall structure.
Uniqueness
Propanedinitrile, bis(1,3-benzodithiol-2-yl)- stands out due to its unique combination of benzodithiol rings and nitrile groups. This structure imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
59376-12-4 |
|---|---|
Molecular Formula |
C17H10N2S4 |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
2,2-bis(1,3-benzodithiol-2-yl)propanedinitrile |
InChI |
InChI=1S/C17H10N2S4/c18-9-17(10-19,15-20-11-5-1-2-6-12(11)21-15)16-22-13-7-3-4-8-14(13)23-16/h1-8,15-16H |
InChI Key |
UJKVDQBROORJFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)SC(S2)C(C#N)(C#N)C3SC4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[2-(2,4-Dinitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14610194.png)



![2-Iodo-N-phenyl-N-[(1,1,2,2-tetrachloro-2-fluoroethyl)sulfanyl]benzamide](/img/structure/B14610229.png)

![Butyl 4-[(E)-tert-butyldiazenyl]-4-hydroxypentanoate](/img/structure/B14610245.png)





